molecular formula C34H54O9 B118556 Fusapyrone

Fusapyrone

Cat. No.: B118556
M. Wt: 606.8 g/mol
InChI Key: HEECQDWUNPZALD-ZBNIOBMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

When handling Fusapyrone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Fusapyrone, also known as Neothis compound, is a secondary metabolite produced by the phytopathogenic fungus Fusarium mangiferae . The primary target of this compound is the polyketide synthase (PKS) FmPKS40 . This enzyme plays a crucial role in the biosynthesis of this compound .

Mode of Action

This compound interacts with its target, the polyketide synthase FmPKS40, to facilitate its own biosynthesis . The interaction between this compound and FmPKS40 is essential for the production of this compound .

Biochemical Pathways

This compound biosynthesis is facilitated by a seven-gene cluster . The key enzyme involved in this compound biosynthesis is FmPKS40 . The loss of FmKMT1, a H3K9 methyltransferase, resulted in an almost complete loss of this compound . This suggests that the biosynthesis of this compound is regulated by posttranslational modifications of histones .

Pharmacokinetics

The bioavailability of this compound is likely to be influenced by its interaction with the polyketide synthase fmpks40 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the biosynthesis of this compound . The loss of FmKMT1, a H3K9 methyltransferase, resulted in an almost complete loss of this compound , indicating that this compound plays a significant role in the regulation of fungal secondary metabolite biosynthesis .

Action Environment

This suggests that environmental factors such as nitrogen availability can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Fusapyrone is primarily biosynthesized by the fungus Fusarium mangiferae. The biosynthesis involves the polyketide synthase enzyme FmPKS40, which is crucial for the production of this compound . The process is regulated by the H3K9 methyltransferase enzyme FmKmt1, which affects the chromatin structure and, consequently, the production of secondary metabolites .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes involving Fusarium species. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound . The compound is then extracted and purified using standard chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Fusapyrone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Comparison with Similar Compounds

Fusapyrone can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique structure, particularly the presence of the 4-deoxy-β-xylo-hexopyranosyl C-glycosyl moiety, distinguishes it from other similar compounds.

Properties

IUPAC Name

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEECQDWUNPZALD-ZBNIOBMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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